Methyl 2-(2,6-diaminophenyl)acetate

Description

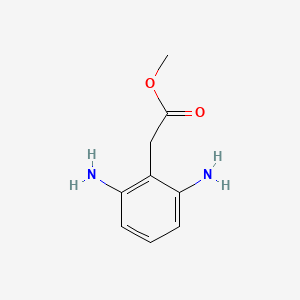

Methyl 2-(2,6-diaminophenyl)acetate is an aromatic ester characterized by a phenyl ring substituted with two amino groups at the 2 and 6 positions and a methyl ester group at the benzylic position. The diaminophenyl moiety suggests enhanced electron density and hydrogen-bonding capacity, which may influence solubility, reactivity, and biological interactions.

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl 2-(2,6-diaminophenyl)acetate |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5,10-11H2,1H3 |

InChI Key |

VCKIJAPQGBZVKE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=C(C=CC=C1N)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes

The preparation of methyl 2-(2,6-diaminophenyl)acetate generally involves functional group transformations on suitably substituted phenylacetate precursors or derivatization of aminophenylacetates. The primary approaches include:

Detailed Preparation Methods

Nitration of Methyl 2-(2-aminophenyl)acetate and Subsequent Reduction

One classical approach involves starting from methyl 2-(2-aminophenyl)acetate, which undergoes selective nitration to introduce nitro groups at the 6-position, followed by catalytic hydrogenation to reduce the nitro groups to amino groups, yielding this compound.

- Starting Material: Methyl 2-(2-aminophenyl)acetate

- Nitration: Carried out under controlled acidic conditions to avoid over-nitration.

- Reduction: Catalytic hydrogenation using Pd/C or Raney Nickel under hydrogen atmosphere converts nitro groups to amino groups.

This method is supported by procedures for related compounds where aromatic amines are selectively nitrated and then reduced to diamines, as indicated in aromatic amine chemistry literature.

Direct Amination of Halogenated Methyl Phenylacetates

Another method involves nucleophilic aromatic substitution on methyl 2-(2,6-dihalophenyl)acetate derivatives, where halogen atoms (typically chlorine or bromine) at the 2 and 6 positions are replaced by amino groups.

- Starting from methyl 2-(2,6-dihalophenyl)acetate, treatment with ammonia or ammonium salts under elevated temperature and pressure facilitates amination.

- The reaction may be catalyzed by transition metals or carried out under microwave irradiation for enhanced yield and selectivity.

This approach is advantageous for its directness and avoids multiple steps of nitration and reduction but requires access to halogenated precursors.

Esterification of 2,6-Diaminophenylacetic Acid

This compound can also be prepared by esterification of the corresponding 2,6-diaminophenylacetic acid.

- The acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- The reaction is conducted under reflux with removal of water to drive the equilibrium toward ester formation.

This classical Fischer esterification is well-documented and provides high purity esters when carefully controlled.

Representative Experimental Data and Conditions

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration + Reduction | Methyl 2-(2-aminophenyl)acetate | HNO3/H2SO4 (nitration), Pd/C, H2 (reduction) | 70-85 | Requires careful control to avoid over-nitration |

| Nucleophilic Aromatic Substitution | Methyl 2-(2,6-dihalophenyl)acetate | NH3 or NH4OH, elevated temp, possible catalyst | 65-80 | Direct amination, avoids multiple steps |

| Fischer Esterification | 2,6-Diaminophenylacetic acid | Methanol, H2SO4 or p-TsOH, reflux | 80-90 | Classical method, high purity product |

Analytical Characterization Supporting Preparation

-

- Molecular ion peak consistent with C9H12N2O2 (m/z = 180 approx.).

- Fragmentation patterns support the presence of amino and ester groups.

Research Findings and Optimization Notes

- Selectivity in nitration is critical to avoid polysubstitution; mild nitrating agents or controlled temperature can improve regioselectivity toward the 6-position.

- Catalytic hydrogenation conditions (catalyst type, pressure, temperature) influence reduction efficiency and purity of the diamine product.

- Direct amination methods benefit from microwave-assisted synthesis to reduce reaction time and improve yields.

- Esterification yields are improved by removal of water during reflux and use of excess methanol.

Summary Table of Preparation Routes

| Route | Advantages | Disadvantages | Typical Yield | Applications |

|---|---|---|---|---|

| Nitration + Reduction | Well-established, selective | Multi-step, requires careful control | 70-85% | Pharmaceutical intermediates |

| Direct Amination | One-step amination | Requires halogenated precursors | 65-80% | Efficient for scale-up |

| Esterification of Acid | Simple, classical method | Requires pure acid precursor | 80-90% | Useful for ester derivatives |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,6-diaminophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of methyl 2-(2,6-dinitrophenyl)acetate.

Reduction: Formation of 2-(2,6-diaminophenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(2,6-diaminophenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(2,6-diaminophenyl)acetate involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can further interact with cellular components.

Comparison with Similar Compounds

Diclofenac Derivatives (e.g., Methyl Ester of Diclofenac)

Key Compounds :

- Methyl 2-[2-((2,6-dichlorophenyl)amino)phenyl]acetate (CAS 15307-78-5): The methyl ester of diclofenac, a non-steroidal anti-inflammatory drug (NSAID) .

Structural Differences :

- Substituents: The target compound has 2,6-diamino groups, whereas diclofenac derivatives feature 2,6-dichloro substituents. Chlorine is electron-withdrawing, while amino groups are electron-donating, altering the ring's electronic properties.

- Functional Groups: Both share a methyl ester, but diclofenac derivatives include an anilino linkage (N–H) absent in the diaminophenyl analog.

Physicochemical Properties :

Pharmacological Implications :

- Diclofenac derivatives inhibit cyclooxygenase (COX) enzymes, reducing inflammation . The diaminophenyl analog’s amino groups may confer distinct binding affinities or novel biological activities, such as antimicrobial effects observed in nitro-substituted NSAIDs .

Fluorinated Esters (e.g., Ethyl 2-[(2,6-difluorophenyl)amino]acetate)

Key Compounds :

Structural Differences :

- Substituents: Fluorine and nitro groups in fluorinated esters vs. amino groups in the target compound. Fluorine is electron-withdrawing but less so than chlorine, while nitro groups strongly deactivate the ring.

Physicochemical Properties :

β-Keto Esters (e.g., Methyl 2-phenylacetoacetate)

Key Compound :

Structural Differences :

- Functional Groups: The β-keto group enables keto-enol tautomerism, absent in the target compound.

Reactivity :

- β-Keto esters undergo nucleophilic additions (e.g., Claisen condensation), whereas the diaminophenyl analog’s NH₂ groups may participate in diazotization or Schiff base formation.

Pharmacological Context :

- While β-keto esters are synthetic precursors, the diaminophenyl structure could be tailored for CNS activity or enzyme inhibition.

Amino-Substituted Esters (e.g., Methyl(2R)-2-amino-2-(2,6-dimethylphenyl)acetate HCl)

Key Compound :

- Methyl(2R)-2-amino-2-(2,6-dimethylphenyl)acetate hydrochloride (CAS 1391443-99-4) .

Structural Differences :

- Substituents: Dimethyl groups vs. diamino groups. The hydrochloride salt enhances solubility.

- Stereochemistry : The R-configuration in the analog may influence chiral recognition in biological systems.

Q & A

Basic: What synthetic strategies are effective for preparing Methyl 2-(2,6-diaminophenyl)acetate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or esterification reactions. A common approach is the condensation of 2,6-diaminophenylacetic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Optimizing yield and purity requires:

- Temperature control : Maintaining 60–80°C to avoid side reactions like over-esterification.

- Catalyst selection : Acidic ion-exchange resins reduce byproduct formation compared to mineral acids.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product.

- Monitoring : Thin-layer chromatography (TLC) with UV detection at 254 nm tracks reaction progress.

Key considerations : The electron-rich 2,6-diamino groups may necessitate inert atmospheres (N₂/Ar) to prevent oxidation .

Basic: How is the molecular structure of this compound characterized using X-ray crystallography?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation:

- Data collection : Use a Bruker SMART APEXII CCD diffractometer at 173 K to minimize thermal motion .

- Key parameters :

- Refinement : SHELXS97/SHELXL97 software refines coordinates, with anisotropic displacement parameters for non-H atoms .

Advanced: How do the 2,6-diamino substituents influence the compound’s reactivity and spectroscopic properties?

Answer:

The amino groups:

- Enhance nucleophilicity : Facilitate coordination with metal ions (e.g., Tb³⁺ in luminescent probes) via lone-pair electrons .

- Affect UV-Vis spectra : The conjugated system shows λmax shifts (e.g., 270–290 nm) due to amine-to-aryl charge transfer.

- Hydrogen bonding : Intra-/intermolecular N–H⋯O bonds (observed in SCXRD) reduce solubility in nonpolar solvents .

Experimental validation : Compare IR spectra (N–H stretches at 3300–3500 cm⁻¹) and NMR (NH₂ protons as broad singlets at δ 5.5–6.0 ppm) .

Advanced: What computational methods predict the electronic properties and reaction pathways of this compound?

Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G**) can:

- Map electrostatic potentials : Identify nucleophilic/electrophilic sites (e.g., amino groups vs. ester carbonyl).

- Predict reaction mechanisms : Study aminolysis or ester hydrolysis pathways via transition-state analysis.

- Correlate with experimental data : Compare calculated vs. observed bond lengths (e.g., C=O at ~1.21 Å) and vibrational frequencies .

Basic: What analytical techniques ensure purity assessment, and how are impurities characterized?

Answer:

- HPLC : Use a C18 column (acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm. Retention time ~8.2 min for the target compound .

- NMR : Identify byproducts (e.g., unreacted starting material at δ 7.2–7.5 ppm for aromatic protons).

- Mass spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 253.1 (calculated for C₉H₁₂N₂O₂).

Impurity profiling : Degradation products (e.g., hydrolyzed carboxylic acid) are detected via TLC (Rf ~0.3 in ethyl acetate) .

Advanced: How do steric effects from the 2,6-diamino groups influence regioselectivity in derivatization reactions?

Answer:

The steric hindrance at the 2,6-positions:

- Direct electrophilic substitution : Reactions (e.g., nitration) favor the para position relative to the ester group.

- Limit cross-coupling : Suzuki-Miyaura reactions require bulky ligands (e.g., SPhos) to access meta positions.

Experimental design : Competitive reactions with methyl 2-phenylacetate (lacking amino groups) highlight regioselectivity differences via GC-MS analysis .

Advanced: What are the challenges in studying the compound’s degradation under varying pH and temperature?

Answer:

- Hydrolysis kinetics : The ester group hydrolyzes rapidly in alkaline conditions (pH >10). Monitor via pH-stat titration or LC-MS.

- Oxidative degradation : Amino groups oxidize to nitro derivatives under H₂O₂/light; use O₂-free solvents and amber vials.

- Stability protocols : Accelerated aging studies (40°C/75% RH) with periodic sampling (0, 1, 3 months) quantify degradation .

Basic: How should storage conditions be optimized to maintain this compound stability?

Answer:

- Temperature : Store at –20°C in sealed, argon-flushed vials to prevent oxidation .

- Light exposure : Protect from UV/visible light using amber glassware.

- Moisture control : Include desiccants (silica gel) to inhibit ester hydrolysis.

Validation : Periodic NMR/HPLC checks (every 6 months) confirm integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.